molecular formula C9H10ClNO2 B3104863 3-amino-2-(4-chlorophenyl)propanoic Acid CAS No. 15032-54-9

3-amino-2-(4-chlorophenyl)propanoic Acid

Cat. No.: B3104863
CAS No.: 15032-54-9
M. Wt: 199.63 g/mol
InChI Key: NCFOMSKIIHPPCQ-UHFFFAOYSA-N
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Description

3-amino-2-(4-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of phenylalanine, where the phenyl group is substituted with a chlorine atom at the para position and an amino group at the beta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(4-chlorophenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 4-chlorophenyl-2-aminopropane, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-chlorophenyl-2-nitropropene using palladium on carbon as a catalyst. The resulting amine is then subjected to hydrolysis under acidic conditions to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-2-(4-chlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-2-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may enhance the compound’s binding affinity to certain receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(4-chlorophenyl)propanoic acid: A structural isomer with the amino group at a different position.

    3-amino-3-(4-chlorophenyl)propanoic acid: A stereoisomer with different spatial arrangement of atoms.

    3-amino-2-(4-bromophenyl)propanoic acid: A similar compound with a bromine atom instead of chlorine.

Uniqueness

3-amino-2-(4-chlorophenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the para position enhances its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-2-(4-chlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFOMSKIIHPPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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